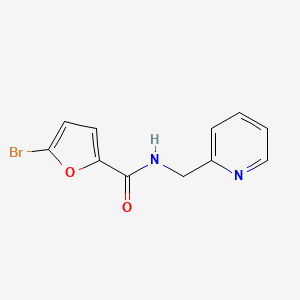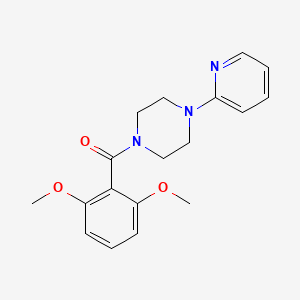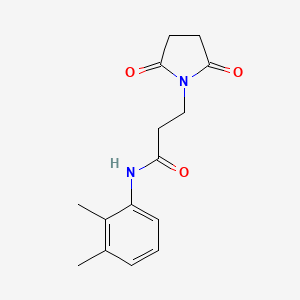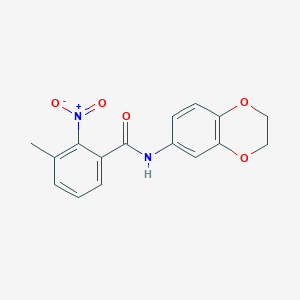![molecular formula C20H19ClO3 B5866062 7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5866062.png)
7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one, also known as CKD-712, is a synthetic compound that belongs to the family of coumarin derivatives. It has been studied extensively for its potential therapeutic applications in various diseases, including inflammation, cancer, and cardiovascular disorders.
Mecanismo De Acción
The mechanism of action of 7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one involves the inhibition of various signaling pathways that are involved in inflammation, cancer, and cardiovascular disorders. This compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammatory cytokine production. In addition, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Furthermore, this compound has been shown to activate the AMPK pathway, which is involved in energy metabolism and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. Inflammatory cytokine production is a key target for this compound, and it has been shown to inhibit the production of TNF-α and IL-6 in vitro and in vivo. In addition, this compound has been shown to inhibit the expression of COX-2 and iNOS, which are key enzymes involved in the production of inflammatory mediators.
Furthermore, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This suggests that this compound may have potential as an anti-cancer agent. In addition, this compound has been shown to reduce oxidative stress and inflammation in animal models of atherosclerosis, suggesting that it may have potential as a cardiovascular protective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has several advantages for lab experiments, including its stability and relatively low toxicity. This compound has been shown to be stable under various conditions, including in the presence of light and heat. In addition, this compound has been shown to have low toxicity in animal models, suggesting that it may be safe for use in humans.
However, there are also limitations to using this compound in lab experiments. One limitation is its relatively low solubility in water, which may limit its use in certain assays. In addition, the synthesis method for this compound is relatively complex and may be difficult to reproduce in certain labs.
Direcciones Futuras
There are several future directions for the study of 7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one. One direction is to further investigate its potential as an anti-inflammatory agent, particularly in animal models of inflammatory diseases. In addition, further studies are needed to investigate the potential of this compound as an anti-cancer agent in vivo.
Furthermore, there is potential for this compound to be used in combination with other drugs for the treatment of various diseases. For example, this compound has been shown to enhance the anti-cancer activity of cisplatin in vitro, suggesting that it may have potential as a combination therapy for cancer.
Overall, this compound has shown promising results in various preclinical studies and may have potential as a therapeutic agent for the treatment of various diseases. However, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one can be synthesized through a multi-step process that involves the condensation of 4-chlorobenzaldehyde with methyl propionate to form 4-chlorobenzyl methyl ketone. This intermediate is then reacted with 4-hydroxycoumarin in the presence of a base to yield this compound. The purity of the compound can be improved through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been studied extensively for its potential therapeutic applications in various diseases, including inflammation, cancer, and cardiovascular disorders. Inflammation is a complex biological response that involves the activation of immune cells and the release of pro-inflammatory cytokines. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This suggests that this compound may have potential as an anti-inflammatory agent.
Furthermore, this compound has been shown to exhibit anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of this compound in cancer cells involves the induction of apoptosis and the inhibition of cell proliferation. In addition, this compound has been shown to have potential as a cardiovascular protective agent by reducing oxidative stress and inflammation in animal models of atherosclerosis.
Propiedades
IUPAC Name |
7-[(4-chlorophenyl)methoxy]-8-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO3/c1-3-4-15-11-19(22)24-20-13(2)18(10-9-17(15)20)23-12-14-5-7-16(21)8-6-14/h5-11H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHIYAGADWBRCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5865979.png)


![ethyl 4-{[(2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5865993.png)

![N-[4-(diethylamino)phenyl]-2-phenylacetamide](/img/structure/B5866008.png)
![2-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5866030.png)



![1-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]oxy}-2,5-pyrrolidinedione](/img/structure/B5866051.png)
![4-{methyl[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5866053.png)
![3-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5866078.png)
